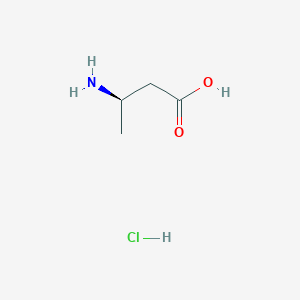

(R)-3-Aminobutanoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

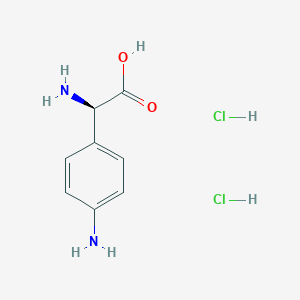

(R)-3-Aminobutanoic acid hydrochloride is a chiral compound that is of significant interest in the field of medicinal chemistry and industrial product manufacturing. It is a derivative of gamma-aminobutyric acid (GABA), which is an important neurotransmitter in the central nervous system. The compound's enantiomeric purity is crucial for its biological activity and is often a focus in the synthesis of pharmaceuticals .

Synthesis Analysis

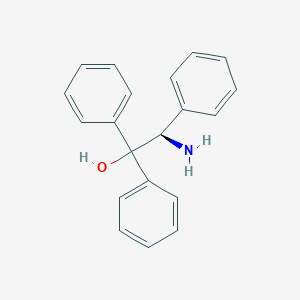

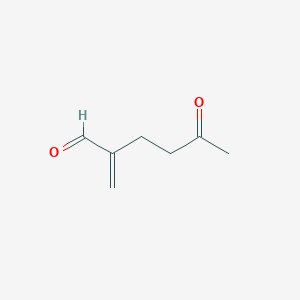

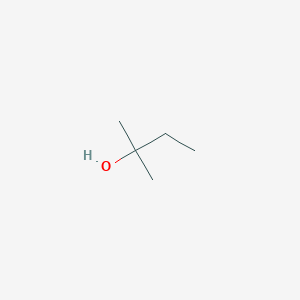

The synthesis of (R)-3-aminobutanoic acid and its derivatives has been explored through various methods. One approach involves the diastereomer separation of N-phenethyl derivatives, leading to the preparation of different stereoisomers of the compound . Another method includes the chemoenzymatic synthesis, where enantioselective hydrolysis is employed using pig liver esterase, followed by conversion of the ester group to an amine . Additionally, a systems biocatalysis approach has been used for the stereoselective synthesis of related compounds, such as (R)-2-amino-4-hydroxybutanoic acid, by coupling an aldol reaction with a stereoselective transamination .

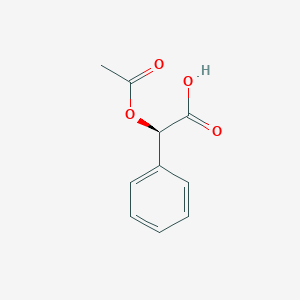

Molecular Structure Analysis

The molecular structure of (R)-3-aminobutanoic acid hydrochloride and its analogs has been studied using various techniques. Quantum mechanics methods have been applied to investigate the conformational features of oligomers of 3-(R)-butanoic acid, revealing the flexibility of the compound and the stability of different helical structures . These studies are essential for understanding

Applications De Recherche Scientifique

Applications in Chromatography and Analytical Techniques

Hydrophilic Interaction Chromatography (HILIC) : The use of (R)-3-Aminobutanoic acid hydrochloride in HILIC as a stationary phase component offers unique advantages for the separation of polar, weakly acidic, or basic samples. This technique, characterized by the use of polar columns and aqueous-organic mobile phases rich in organic solvents, is highly beneficial for the separation of peptides, proteins, oligosaccharides, drugs, and various natural compounds. The hydrophilic nature of (R)-3-Aminobutanoic acid hydrochloride contributes to the enhanced ionization in mass spectrometry, making HILIC an attractive method for metabolomics and other applications where comprehensive metabolite coverage is desired (Jandera, 2011).

Contributions to Medical Research

Neurochemical Research : The compound's role as a potent and specific GABA uptake inhibitor is highlighted in studies focusing on its anticonvulsant properties. It increases GABAergic mediated inhibition in the brain, suggesting potential utility in treating chronic seizure disorders and other neurological conditions (Suzdak & Jansen, 1995).

Role in Biotechnological Applications

Polyhydroxyalkanoates (PHAs) Production : (R)-3-Aminobutanoic acid hydrochloride might influence the microbial production of polyhydroxyalkanoates, a type of biopolymer, by autotrophic cultures of bacteria like Ralstonia eutropha. These biopolymers are produced from CO2 and have applications in producing biodegradable plastics, suggesting the compound’s potential in biotechnological innovations aimed at sustainability (Ishizaki, Tanaka, & Taga, 2001).

Impact on Chemical Engineering and Industrial Applications

Acidizing Operations in Oil and Gas : In the context of acidizing operations for enhancing oil and gas recovery, the role of organic acids, potentially including derivatives of (R)-3-Aminobutanoic acid, is emphasized. These acids serve as less corrosive alternatives to traditional acidizing chemicals, offering safer and more efficient methods for removing formation damage and improving hydrocarbon flow paths (Alhamad, Alrashed, Munif, & Miskimins, 2020).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions of research into a compound depend on its potential applications. For instance, aminobutanoic acid, due to its role as a neurotransmitter, is of interest in the field of neuroscience . Future research into hydrochloric acid could focus on finding safer and more efficient methods of production .

Propriétés

IUPAC Name |

(3R)-3-aminobutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c1-3(5)2-4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHYVVUABAWKTJJ-AENDTGMFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58610-42-7 |

Source

|

| Record name | 58610-42-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Bromomethyl)-1-[2-(bromomethyl)naphthalen-1-yl]naphthalene](/img/structure/B152243.png)

![4-[4-(4-Ethylphenyl)phenyl]benzenecarbonitrile](/img/structure/B152262.png)